

Comparative Guide to Paxillin Cross-Reactivity in Diverse Assay Systems

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various antibodies targeting the focal adhesion adapter protein, Paxillin. The focus is on cross-reactivity within different immunological assays, supported by available experimental data and protocols. The information compiled herein is intended to assist researchers in selecting the most appropriate reagents for their specific experimental needs.

Introduction to Paxillin and Cross-Reactivity Concerns

Paxillin is a crucial scaffold protein involved in integrin-mediated signal transduction, localizing to focal adhesions where it plays a pivotal role in cell adhesion, migration, and cytoskeletal organization. As a member of a protein family that includes Hic-5 and Leupaxin, there is a potential for antibody cross-reactivity with these homologous proteins. Furthermore, the existence of different Paxillin isoforms (alpha, beta, and gamma) and various post-translational modifications, particularly phosphorylation, presents additional challenges for antibody specificity. This guide aims to shed light on the performance of commercially available Paxillin antibodies in various assays.

Performance Comparison of Commercially Available Paxillin Antibodies

The following tables summarize the specifications and available cross-reactivity data for a selection of commercially available Paxillin antibodies. It is important to note that direct quantitative comparative studies across multiple antibodies are limited in the public domain. Much of the data is derived from individual product datasheets and may not represent a head-to-head comparison under identical experimental conditions.

Table 1: Monoclonal Antibody Comparison

Antibody (Clone)	Manufacturer	Host	Applications	Species Reactivity	Known Cross-Reactivity / Specificity	Validation Data
Anti-Paxillin [Y113] (ab32084) [1]	Abcam	Rabbit	WB, IHC-P, ICC/IF, IP, Flow Cyt (Intra)	Human, Mouse	Recognizes Paxillin alpha, beta, and gamma isoforms. [1]	Knockout (KO) validated[1]
Paxillin (E6R6Z) (50195S)	Cell Signaling Technology	Rabbit	WB, IP, IF	Human, Mouse, Rat	Recognizes α , β , and γ paxillin isoforms.	Endogenous protein detection
Anti-Paxillin [PXC-10] (MA1080) [2]	Bosterbio	Mouse	WB, ICC	Human, Mouse, Rat, Chicken, Bovine, Hamster	No cross-reactivity with other proteins stated.[2]	Recombinant protein immunogen
Paxillin (S04-3C3) [NBP3-20046]	Novus Biologicals	Rabbit	WB, IHC, ICC/IF	Human, Mouse, Rat	Not specified	Synthetic peptide immunogen

Table 2: Polyclonal Antibody Comparison

Antibody (Product #)	Manufact urer	Host	Applicati ons	Species Reactivity	Known Cross- Reactivity /Specificit y	Validation Data
Paxillin Antibody (2542)[3]	Cell Signaling Technology	Rabbit	WB	Human, Mouse, Rat, Monkey, Bovine, Pig	Does not cross-react with related proteins.[3]	Peptide affinity purified
Anti- Paxillin (10029-1- Ig)[4]	Proteintech	Rabbit	WB, IHC, IF/ICC, IP, ELISA	Human, Mouse, Rat	Not specified	shRNA knockdown validated
Human/Mo use/Rat Paxillin (AF4259)	R&D Systems	Sheep	WB, Simple Western, ICC	Human, Mouse, Rat	Detects a diffuse band at 65- 70 kDa.	Recombina nt protein immunoge n
Paxillin Antibody - BSA Free (NBP2- 57097)[5]	Novus Biologicals	Rabbit	WB, ICC/IF	Human	Mouse 83%, Rat 84% homology to immunoge n.[5]	Synthetic peptide immunoge n

Experimental Methodologies

Detailed experimental protocols are crucial for assessing and understanding antibody performance. Below are representative protocols for Western Blotting and Immunohistochemistry based on manufacturer's recommendations and literature.

Western Blotting Protocol (Example)

This protocol is adapted from the datasheet for Abcam's Anti-Paxillin antibody [Y113] (ab32084).[\[1\]](#)

- Cell Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-20% Tris-glycine gel.
- Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution for ab32084) overnight at 4°C with gentle agitation.[\[1\]](#)
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG HRP) at a 1:5000 to 1:10000 dilution for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. For knockout validation, lysates from wild-type and Paxillin knockout cells are run in parallel to confirm the absence of a band at the expected molecular weight in the knockout lysate.[\[1\]](#)

Immunohistochemistry (IHC) Protocol (Example)

This protocol is a general guideline for paraffin-embedded tissues.

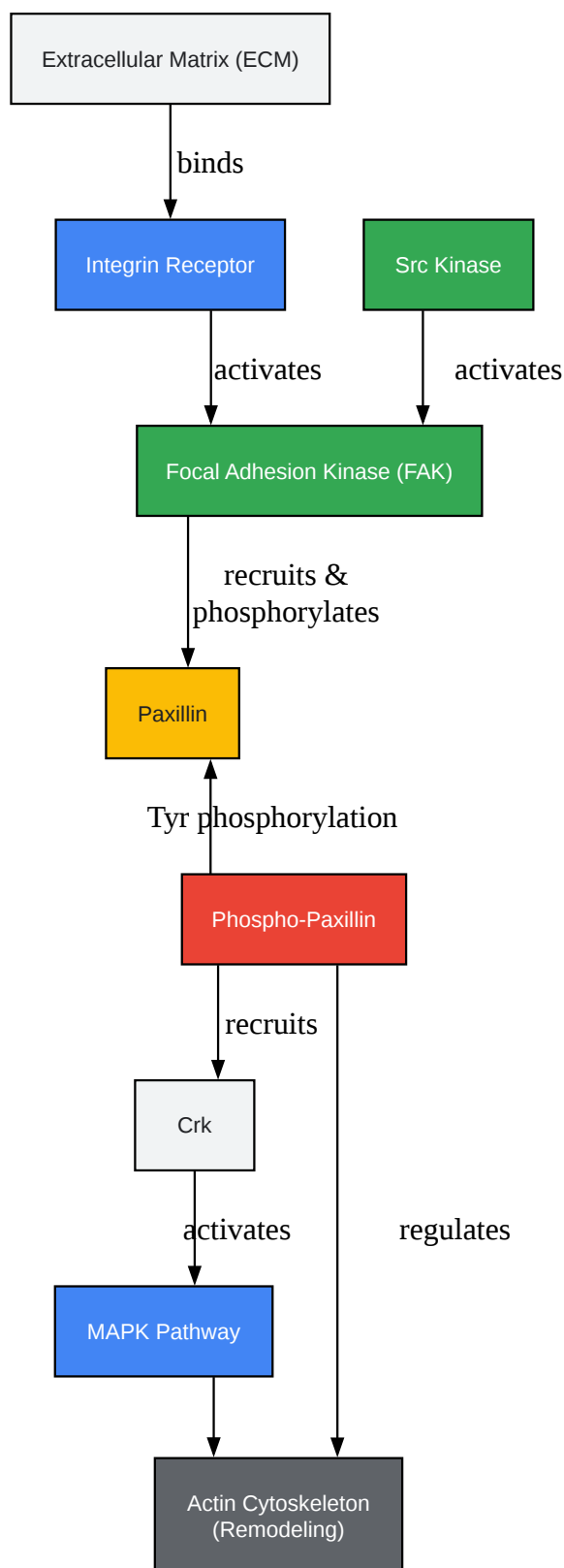
- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

- **Antigen Retrieval:** Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
- **Primary Antibody Incubation:** Incubate sections with the primary Paxillin antibody (e.g., 1:100 to 1:500 dilution) overnight at 4°C in a humidified chamber.
- **Washing:** Wash sections three times with PBS or TBS.
- **Secondary Antibody Incubation:** Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP secondary antibody for 30-60 minutes.
- **Washing:** Repeat the washing step.
- **Detection:** Visualize the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
- **Counterstaining:** Counterstain with hematoxylin.
- **Dehydration and Mounting:** Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

Paxillin in Integrin Signaling

Paxillin acts as a critical scaffolding protein downstream of integrin activation. Upon integrin clustering and activation of Focal Adhesion Kinase (FAK), Paxillin is recruited to focal adhesions and phosphorylated, creating docking sites for other signaling molecules like Crk, which in turn can activate downstream pathways such as the MAPK cascade.

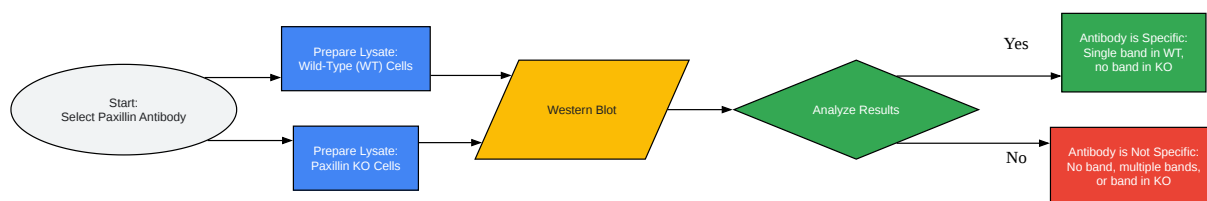


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Caption: Paxillin's central role in integrin-mediated signaling to the cytoskeleton.

Experimental Workflow for Antibody Specificity Validation

A robust workflow is essential to validate the specificity of a Paxillin antibody and to rule out cross-reactivity. Knockout (KO) cell lines provide the gold standard for this purpose.



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Caption: Workflow for validating Paxillin antibody specificity using knockout cells.

Cross-Reactivity with Paxillin Family Members

The Paxillin protein family includes Hic-5 and Leupaxin, which share structural homology with Paxillin, particularly in the LIM and LD domains. This homology can lead to cross-reactivity with some Paxillin antibodies. One study demonstrated that an anti-paxillin antibody cross-reacts with Hic-5 and leupaxin in murine platelets.[6] However, in human platelets, which only express Hic-5, the same antibody detected this single family member.[6] This highlights the importance of considering the expression profile of Paxillin family members in the specific cell or tissue type being studied.

Alternatives to Antibody-Based Paxillin Detection

While antibody-based methods are predominant, alternative approaches for protein detection and quantification, such as mass spectrometry-based proteomics, can provide high specificity and are not susceptible to antibody cross-reactivity. Targeted proteomics methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be developed to specifically quantify Paxillin and its isoforms by targeting unique peptides. However, these

methods require specialized equipment and expertise and may have lower throughput compared to immunoassays.

Conclusion

The selection of a Paxillin antibody requires careful consideration of the intended application and the potential for cross-reactivity. While many manufacturers claim high specificity, validation data, particularly from knockout models, provides the strongest evidence of antibody performance. For applications where absolute specificity is critical, especially when studying Paxillin in the context of its family members, researchers should consider orthogonal validation methods or alternative technologies like mass spectrometry. This guide provides a starting point for navigating the available reagents and making informed decisions for reliable and reproducible research.

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